2-Amino-1-(3-bromophenyl)ethanol hydrochloride

Vue d'ensemble

Description

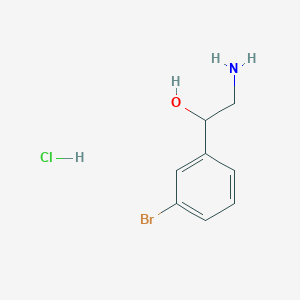

2-Amino-1-(3-bromophenyl)ethanol hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-1-(3-bromophenyl)ethanol. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(3-bromophenyl)ethanol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry

- Chiral Building Block : Used in the synthesis of complex organic molecules. Its chirality makes it valuable for creating enantiomerically pure substances.

- Synthetic Routes : Commonly synthesized from 3-bromobenzaldehyde through reduction and amination processes, followed by hydrochloride formation.

Biology

- Enzyme-Substrate Interactions : Investigated for its role in studying enzyme kinetics and protein-ligand binding dynamics. The compound's structure allows it to interact with various enzymes, potentially influencing their activity.

- Antimicrobial Properties : Exhibits activity against a range of pathogens, suggesting potential as an antimicrobial agent.

Medicine

- Therapeutic Potential :

- Antidepressant Effects : Preliminary studies indicate its efficacy in modulating neurotransmitter levels related to mood regulation.

- Antitumor Activity : Research has shown promising results against cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer), indicating potential for cancer therapy.

- Drug Metabolism Inhibition : May act as an inhibitor of cytochrome P450 enzymes (e.g., CYP1A2), which is crucial for drug metabolism, leading to significant drug-drug interactions.

Industry

- Production of Fine Chemicals : Utilized as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Case Studies and Experimental Results

Recent studies have evaluated the biological activity of this compound:

-

Antidepressant Effects :

- A study demonstrated that the compound modulates serotonin levels, which are critical for mood regulation.

-

Antitumor Activity :

- In vitro assays indicated significant cytotoxic effects against breast cancer cells (MDA-MB-231), with IC values reflecting potent activity.

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 2-Amino-1-(3-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-1-(4-bromophenyl)ethanol hydrochloride

- 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

- 2-Amino-1-(3-chlorophenyl)ethanol hydrochloride

Uniqueness

2-Amino-1-(3-bromophenyl)ethanol hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Activité Biologique

2-Amino-1-(3-bromophenyl)ethanol hydrochloride (CAS No. 14615-28-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H11BrClNO

- Molecular Weight : 164.54 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- Caco-2 (colorectal cancer)

- SK-MEL-30 (melanoma)

The compound demonstrated significant cytotoxicity, reducing cell viability by up to 65% in certain concentrations. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by increased levels of reactive oxygen species (ROS) in treated cells .

| Cell Line | IC50 (µM) | % Cell Viability Reduction |

|---|---|---|

| MDA-MB-231 | 12.5 | 65% |

| Caco-2 | 10.0 | 55% |

| SK-MEL-30 | 15.0 | 60% |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found to significantly reduce oxidative stress markers in vitro, suggesting a protective effect against oxidative damage. The study indicated that at a concentration of 10 µM, the compound could enhance the activity of endogenous antioxidant enzymes .

Enzyme Inhibition

Another area of research has focused on the inhibition of specific enzymes associated with various diseases:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : The compound showed significant inhibitory activity against this enzyme, with an IC50 value of approximately 0.18 µM, indicating its potential as a therapeutic agent for conditions like metabolic syndrome and diabetes .

| Enzyme | IC50 (µM) | Remarks |

|---|---|---|

| 11β-HSD1 | 0.18 | Strong inhibitor |

| Other Isoforms | >10 | Less effective |

Study on Anticancer Effects

In a controlled study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth. The highest concentration tested (50 µM) led to a significant reduction in viability across all tested lines, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.

Enzyme Activity Analysis

A separate study assessed the compound's effect on enzyme activity related to steroid metabolism. The results demonstrated that at low concentrations, it selectively inhibited 11β-HSD1 without affecting other isoforms significantly, highlighting its potential for targeted therapy in endocrine disorders.

Propriétés

IUPAC Name |

2-amino-1-(3-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDCEEMCJJUSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621622 | |

| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14615-28-2 | |

| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.